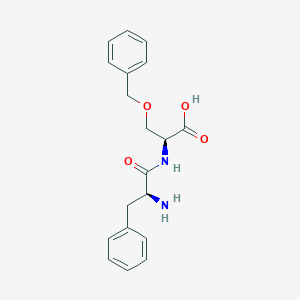
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and an oxygen atom, which is further bonded to a propene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene typically involves the hydrosilylation of allyl compounds with dimethylsiloxy groups. One common method is the reaction of allyl alcohol with chlorodimethylsilane in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of catalysts, such as platinum or rhodium complexes, can further enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Substitution: The silicon-oxygen bond can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. Reactions are typically carried out at low temperatures to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles like halides or alkoxides are used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes and other reduced silicon species.
Substitution: Halosilanes, alkoxysilanes, and other substituted silanes.
Aplicaciones Científicas De Investigación
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers. Its unique reactivity makes it valuable in the development of new materials with tailored properties.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, coatings, and adhesives due to its excellent thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene involves its ability to form stable silicon-oxygen bonds. This stability is due to the strong affinity between silicon and oxygen, which results in the formation of robust siloxane linkages. These linkages are resistant to hydrolysis and oxidation, making the compound highly durable in various environments. The molecular targets and pathways involved in its action depend on the specific application, such as the modification of biomolecules or the formation of polymer networks.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsiloxypropene: Similar in structure but with three methyl groups attached to the silicon atom.
Dimethylsiloxyethene: Contains an ethene group instead of a propene group.
Dimethylsiloxymethane: Contains a methane group instead of a propene group.
Uniqueness
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is unique due to its specific combination of a propene group with a dimethylsiloxy moiety. This structure imparts distinct reactivity and stability, making it suitable for applications that require robust and versatile organosilicon compounds. Its ability to undergo various chemical reactions and form stable siloxane bonds sets it apart from other similar compounds.
Propiedades
Número CAS |
23483-22-9 |
|---|---|
Fórmula molecular |
C7H15OSi |
Peso molecular |
143.28 g/mol |
InChI |
InChI=1S/C7H15OSi/c1-6-7(2,3)8-9(4)5/h6H,1H2,2-5H3 |
Clave InChI |
KTYUHUZTYVMLFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C)O[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14173805.png)
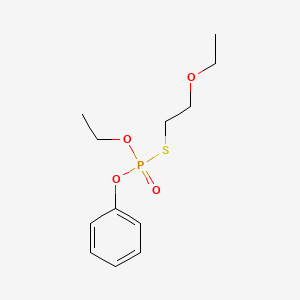
![5-(4-Methoxyphenyl)-4-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine](/img/structure/B14173812.png)
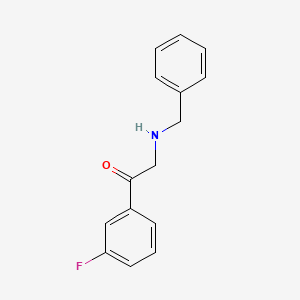
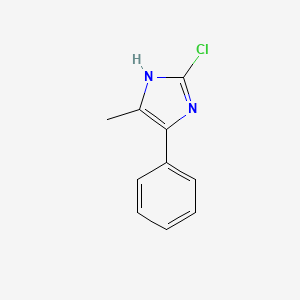
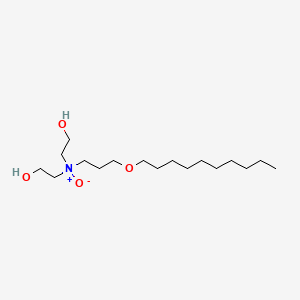
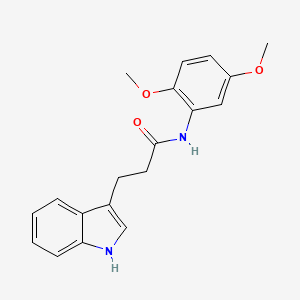
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14173824.png)
![Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B14173836.png)
![10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione](/img/structure/B14173840.png)
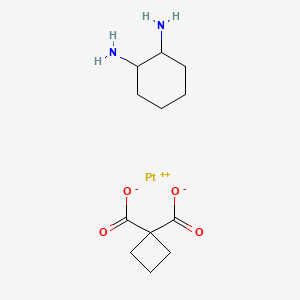
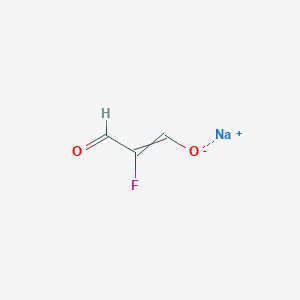
![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)
